molecular formula C90H151NO9Si2 B13405465 N-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-1-[3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexacosanamide

N-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-1-[3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexacosanamide

Cat. No.: B13405465
M. Wt: 1447.3 g/mol
InChI Key: HPJYBSPOJHWLRR-UHFFFAOYSA-N
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Description

N-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-1-[3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexacosanamide is a complex organic compound characterized by its multiple silyl ether and phenylmethoxy groups. This compound is notable for its intricate structure, which includes a long aliphatic chain and multiple functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-1-[3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexacosanamide typically involves multiple steps, including protection and deprotection of functional groups, as well as coupling reactions. The process begins with the preparation of the oxane ring, followed by the introduction of phenylmethoxy groups through etherification reactions. The tert-butyl(dimethyl)silyl groups are then added using silylation reactions. The final step involves the coupling of the oxane derivative with the hexacosanamide moiety under specific reaction conditions, such as the use of coupling agents like N,N’-dicyclohexylcarbodiimide and catalysts like 4-dimethylaminopyridine.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated synthesis equipment and stringent control of reaction conditions, such as temperature, pressure, and pH. Additionally, purification techniques like column chromatography and recrystallization would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-1-[3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexacosanamide can undergo various chemical reactions, including:

    Oxidation: The phenylmethoxy groups can be oxidized to form corresponding phenylmethoxy derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The silyl ether groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or borane-tetrahydrofuran complex.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products Formed

    Oxidation: Phenylmethoxy derivatives.

    Reduction: Amine derivatives.

    Substitution: Compounds with substituted silyl ether groups.

Scientific Research Applications

N-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-1-[3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexacosanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its multiple functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in drug delivery systems.

    Industry: Utilized in the development of advanced materials with specific properties, such as hydrophobic coatings.

Mechanism of Action

The mechanism of action of N-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-1-[3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexacosanamide involves its interaction with molecular targets through its functional groups. The silyl ether groups can interact with hydrophobic regions of proteins, while the phenylmethoxy groups can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-1-[3,4,5-tris(phenylmethoxy)oxan-2-yl]oxyoctadecan-2-yl]hexacosanamide
  • N-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-1-[3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxyoctadecan-2-yl]octacosanamide

Uniqueness

N-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-1-[3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexacosanamide is unique due to its specific combination of functional groups and its long aliphatic chain. This structure imparts distinct physicochemical properties, such as enhanced hydrophobicity and specific interaction capabilities, which are not present in similar compounds.

Properties

Molecular Formula

C90H151NO9Si2

Molecular Weight

1447.3 g/mol

IUPAC Name

N-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-1-[3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexacosanamide

InChI

InChI=1S/C90H151NO9Si2/c1-13-15-17-19-21-23-25-27-28-29-30-31-32-33-34-35-36-37-39-41-43-45-59-69-83(92)91-80(84(100-102(11,12)90(6,7)8)81(99-101(9,10)89(3,4)5)68-58-44-42-40-38-26-24-22-20-18-16-14-2)74-97-88-87(96-73-79-66-56-49-57-67-79)86(95-72-78-64-54-48-55-65-78)85(94-71-77-62-52-47-53-63-77)82(98-88)75-93-70-76-60-50-46-51-61-76/h46-57,60-67,80-82,84-88H,13-45,58-59,68-75H2,1-12H3,(H,91,92)

InChI Key

HPJYBSPOJHWLRR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)C(C(CCCCCCCCCCCCCC)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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